L-Histidine mono(3-methyl-2-oxobutyrate)

Description

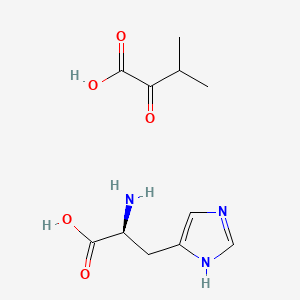

L-Histidine mono(3-methyl-2-oxobutyrate) is a salt formed by the reaction of L-histidine (an essential amino acid with an imidazole side chain) and 3-methyl-2-oxobutyric acid (a branched keto acid). This compound has a molecular weight of 271.27 g/mol and is structurally characterized by the presence of both the imidazole ring (from histidine) and the ketone group (from 3-methyl-2-oxobutyrate) . It is utilized in biochemical and industrial applications, such as enzyme regulation and metabolic pathway modulation.

Properties

CAS No. |

78000-39-2 |

|---|---|

Molecular Formula |

C11H17N3O5 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxobutanoic acid |

InChI |

InChI=1S/C6H9N3O2.C5H8O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3(2)4(6)5(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H3,(H,7,8)/t5-;/m0./s1 |

InChI Key |

TWBDHGZHCGZKOQ-JEDNCBNOSA-N |

Isomeric SMILES |

CC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-histidine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of L-Histidine mono(3-methyl-2-oxobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

L-Histidine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

L-Histidine mono(3-methyl-2-oxobutyrate) has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its role in biological processes and interactions with biomolecules.

Medicine: Explored for potential therapeutic applications, including its effects on metabolic pathways.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of L-Histidine mono(3-methyl-2-oxobutyrate) involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

L-Lysine α-Ketoisovalerate

- Structure : A salt of L-lysine and α-ketoisovaleric acid (C₆H₁₄N₂O₂·C₅H₈O₃).

- Molecular Weight : 262.30 g/mol .

- Key Differences :

- The lysine backbone lacks the imidazole ring, reducing its role in histamine synthesis or metal chelation compared to L-histidine derivatives.

- The α-ketoisovalerate group is structurally similar to 3-methyl-2-oxobutyrate but differs in branching and functional group positioning.

L-Histidine Methyl Ester

- Structure : Methyl ester derivative of L-histidine.

- Enzyme Interactions: Mutant enzymes like R280K show higher binding affinity (lower Kₘ = 3.43 mM) for L-histidine methyl ester compared to native L-histidine (Kₘ = 3.38–7.99 mM) .

Ethyl 3-Methyl-2-Oxobutyrate

Functional Analogues in Metabolic Pathways

L-Histidine in Biochar-Treated E. coli

- Biosynthesis Regulation: Biochar-derived organic compounds (e.g., carboxyl and hydroxy groups) act as hormone analogs, upregulating hisG gene expression and L-histidine production in E. coli at 3% biochar concentration . In contrast, L-histidine mono(3-methyl-2-oxobutyrate) is a direct synthetic derivative, bypassing gene regulation mechanisms.

- Inhibition at High Concentrations :

L-Carnosine (β-Alanyl-L-Histidine)

- Structure : Dipeptide of β-alanine and L-histidine.

- Neuroprotective Role : Synergistic effects with L-histidine in reducing oxidative stress in neuronal cells .

Sodium Reduction in Food

- L-Histidine-Lysine Salt Blends: Reduce sodium content by 58% in dry-cured meats while enhancing lipase activity . L-Histidine mono(3-methyl-2-oxobutyrate) could offer similar sodium-replacement benefits but with additional keto acid-mediated flavor modulation.

Enantiorecognition in Drug Delivery

Data Tables

Table 1: Structural and Kinetic Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Kₘ (mM) for Enzymes | Applications |

|---|---|---|---|---|

| L-Histidine mono(3-methyl-2-oxobutyrate) | 271.27 | Imidazole, ketone | Not reported | Metabolic regulation, industrial synthesis |

| L-Lysine α-ketoisovalerate | 262.30 | Amine, ketone | Not reported | Nutritional supplements |

| L-Histidine methyl ester | ~209.21 | Imidazole, ester | 3.43 (R280K mutant) | Enzyme studies, drug delivery |

| L-Carnosine | 226.23 | Imidazole, β-alanine | Not applicable | Antioxidants, neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.